Triisobutylene
Overview
Description
Triisobutylene is a colorless liquid hydrocarbon with the molecular formula C12H24. It is a mixture of branched-chain isomers and is primarily used in the production of rubber products, oil additives, and motor fuels . This compound is insoluble in water and has a boiling point of 177°C .
Preparation Methods
Triisobutylene is typically prepared by the oligomerization of isobutylene. This process involves passing isobutylene through reactors in the presence of a macroporous cationic sulfonic acid resin catalyst . The reaction conditions include maintaining a specific temperature and pressure to achieve high selectivity and yield of this compound . Industrial production methods often involve continuous processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Triisobutylene undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents, potentially leading to the formation of carbonyl compounds.
Reduction: May react exothermically with reducing agents, releasing hydrogen gas.
Polymerization: In the presence of catalysts such as acids or initiators, this compound can undergo exothermic addition polymerization reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triisobutylene has several scientific research applications:
Polymer Development: Used in the production of polyisobutylene, which is an important polymer with applications in adhesives, sealants, and lubricants.
Biofuels: Investigated for its potential use in the production of biofuels due to its hydrocarbon structure.
Solvent: Utilized as a solvent in various chemical reactions due to its non-polar nature.
Mechanism of Action
The mechanism of action of triisobutylene primarily involves its reactivity with other chemical species. It acts as a hydrocarbon source in polymerization reactions, where it forms long-chain polymers through the addition of isobutylene units. The molecular targets and pathways involved include the active sites of catalysts used in these reactions, which facilitate the breaking and forming of chemical bonds .
Comparison with Similar Compounds
Triisobutylene can be compared with other similar compounds such as:
Isobutylene: A simpler hydrocarbon with the formula C4H8, used in the production of butyl rubber and antioxidants.
Diisobutylene: A dimer of isobutylene with the formula C8H16, used as a chemical intermediate in the production of various industrial chemicals.
This compound is unique due to its higher molecular weight and branched structure, which provide distinct properties such as higher boiling point and different reactivity compared to its simpler counterparts .
Properties
IUPAC Name |
2,4,4,6,6-pentamethylhept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h8H,9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHABPMHZRIRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C)CC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052514 | |
Record name | Isobutene trimer | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triisobutylene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make rubber products, oil additives and motor fuels. | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
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Boiling Point |
350.6 °F at 760 mmHg (USCG, 1999) | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.77 (USCG, 1999) - Less dense than water; will float | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
3.9 mmHg (USCG, 1999) | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
7756-94-7, 39761-68-7 | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,4,6,6-Pentamethyl-2-heptene | |
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Record name | 2,4,4,6,6-Pentamethyl-2-heptene | |
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Record name | 2-Heptene, 2,4,4,6,6-pentamethyl- | |
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Record name | Isobutene trimer | |
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Record name | 2-Methylpropene, trimers | |
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Record name | 2,4,4,6,6-pentamethylhept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,4,6,6-PENTAMETHYL-2-HEPTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BM6W5KS4L | |
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Melting Point |
-104.8 °F (USCG, 1999) | |
Record name | TRIISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4707 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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